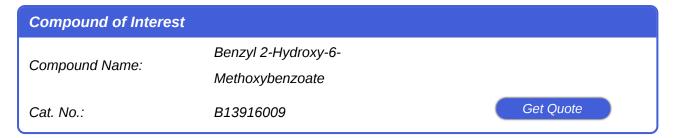




Stability of Benzyl 2-Hydroxy-6-Methoxybenzoate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **Benzyl 2-Hydroxy-6-Methoxybenzoate** under various conditions. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, data from structurally similar compounds, and standard pharmaceutical industry practices for stability testing. The information herein is intended to guide researchers in designing and executing robust stability studies.

Physicochemical Properties

A summary of the known physicochemical properties of **Benzyl 2-Hydroxy-6-Methoxybenzoate** is presented in Table 1. Understanding these properties is crucial for designing appropriate analytical methods and stability studies.

Table 1: Physicochemical Properties of Benzyl 2-Hydroxy-6-Methoxybenzoate



Property	Value	Source
Molecular Formula	C15H14O4	[1]
Molecular Weight	258.27 g/mol	[1]
Appearance	Solid	-
Melting Point	530.28 K (257.13 °C) (Joback Method)	[1]
Boiling Point	780.27 K (507.12 °C) (Joback Method)	[1]
LogP	2.758 (Crippen Method)	[1]
Water Solubility	-3.49 (log10(mol/L)) (Crippen Method)	[1]

General Stability Profile and Storage Recommendations

Based on supplier safety data sheets, **Benzyl 2-Hydroxy-6-Methoxybenzoate** is considered stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. For long-term storage, it is advisable to keep the compound in a cool, dark, and well-sealed container. Recommended storage conditions are -20°C for the powder form and -80°C when in a solvent like DMSO. The compound may decompose under fire conditions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following protocols are proposed for **Benzyl 2-Hydroxy-6-Methoxybenzoate**, based on standard industry practices. A concentration of 1 mg/mL of the compound in a suitable solvent (e.g., acetonitrile-water mixture) is recommended for these studies.



Table 2: Proposed Conditions for Forced Degradation Studies

Stress Condition	Proposed Protocol
Acidic Hydrolysis	Treat the sample solution with 0.1 M to 1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for up to 7 days. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours) and neutralized before analysis.
Basic Hydrolysis	Treat the sample solution with 0.1 M to 1 M NaOH at room temperature. Due to the ester functionality, degradation is expected to be faster than under acidic conditions. Sampling should be more frequent initially (e.g., 0, 1, 2, 4, 8, 24 hours). Samples should be neutralized before analysis.
Oxidative Degradation	Treat the sample solution with 3% to 30% hydrogen peroxide (H ₂ O ₂) at room temperature. Samples should be taken at various time points and the reaction quenched if necessary before analysis.
Thermal Degradation	Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period. Samples should be analyzed at different time intervals.
Photolytic Degradation	Expose the solid compound and a solution of the compound to UV (e.g., 254 nm) and visible light, as per ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions.



Proposed Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

Table 3: Proposed HPLC Method Parameters

Parameter	Proposed Condition
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Flow Rate	1.0 mL/min
Detection Wavelength	To be determined based on the UV spectrum of Benzyl 2-Hydroxy-6-Methoxybenzoate (a starting point could be around 254 nm or the λmax)
Column Temperature	30-35°C
Injection Volume	10-20 μL

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary.

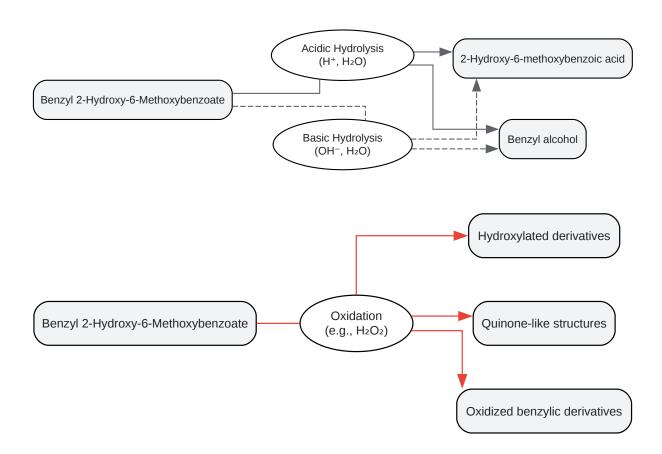
Potential Degradation Pathways

Based on the chemical structure of **Benzyl 2-Hydroxy-6-Methoxybenzoate**, several degradation pathways can be anticipated under forced degradation conditions.

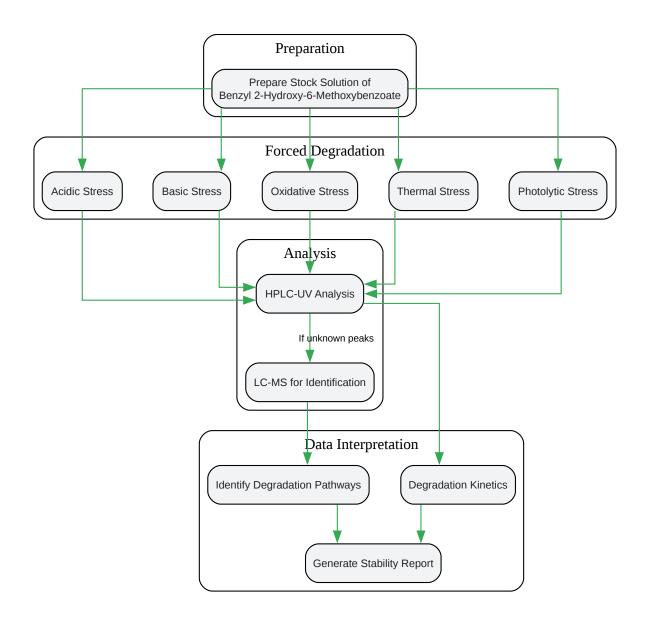
Hydrolytic Degradation

The ester linkage is the most probable site for hydrolysis. Under both acidic and basic conditions, the primary degradation products are expected to be 2-Hydroxy-6-methoxybenzoic acid and benzyl alcohol. Basic conditions are likely to accelerate this reaction significantly.









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References

- 1. chemeo.com [chemeo.com]
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